Sodium 5-formylfuran-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-formylfuran-2-sulfonate: is a chemical compound with the molecular formula C5H3NaO5S and a molecular weight of 198.13 g/mol . It is a sodium salt derivative of 5-formylfuran-2-sulfonic acid and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 5-formylfuran-2-sulfonate can be synthesized through a reaction involving the sulfonation of furfural. The process typically involves the use of sulfuric acid and sodium hydroxide under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often involves a one-pot synthesis method. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-formylfuran-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, sodium 5-formylfuran-2-sulfonate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and metabolic pathways. It acts as a substrate or inhibitor in enzymatic reactions .
Medicine: It is investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of sodium 5-formylfuran-2-sulfonate involves its interaction with specific molecular targets. It can act as an electrophile or nucleophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their structure and function .
Comparison with Similar Compounds
- Sodium 5-formylthiophene-2-sulfonate
- Sodium 5-formylbenzene-2-sulfonate
- Sodium 5-formylpyridine-2-sulfonate
Uniqueness: Sodium 5-formylfuran-2-sulfonate is unique due to its furan ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions .
Properties
CAS No. |
31795-44-5 |
---|---|
Molecular Formula |
C5H4NaO5S |
Molecular Weight |
199.14 g/mol |
IUPAC Name |
sodium;5-formylfuran-2-sulfonate |
InChI |
InChI=1S/C5H4O5S.Na/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-3H,(H,7,8,9); |
InChI Key |
NVEHHZVMTJYIQT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] |
SMILES |
C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)O)C=O.[Na] |
31795-44-5 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.